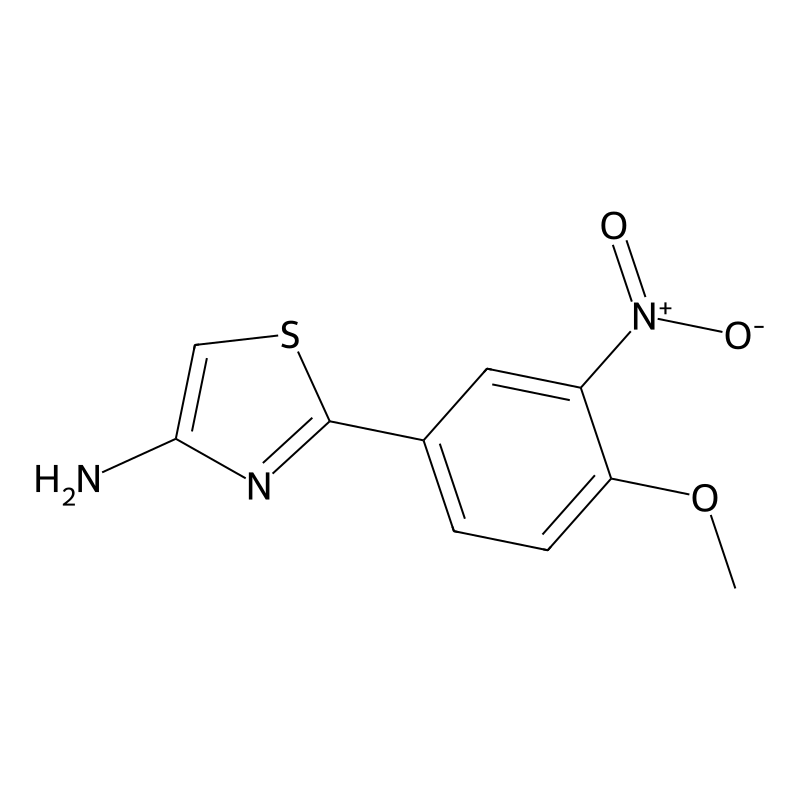2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine is a compound characterized by a thiazole ring substituted with a methoxy and a nitro group on the phenyl moiety. The thiazole structure consists of a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.
- Electrophilic aromatic substitution: The presence of the nitro group can direct electrophiles to ortho or para positions on the aromatic ring.
- Condensation reactions: It can react with carbonyl compounds to form imine derivatives.
These reactions are essential for synthesizing analogs and exploring structure-activity relationships.
Research indicates that 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine exhibits significant biological activities:
- Antimicrobial properties: Compounds in the thiazole family have shown effectiveness against various pathogens, including Mycobacterium tuberculosis .
- Anticancer activity: Some derivatives demonstrate potent antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory effects: Certain thiazole derivatives have been identified as having anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The synthesis of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine typically involves:
- Formation of the thiazole ring: This can be achieved through the condensation of thiourea with appropriate carbonyl compounds under acidic or basic conditions.
- Functionalization: The addition of methoxy and nitro groups can be accomplished through electrophilic aromatic substitution techniques, utilizing suitable reagents like methanol and nitric acid.
The synthetic route often requires careful control of reaction conditions to optimize yield and purity.
2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine has several potential applications:
- Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical probes: Its unique structure makes it suitable for use in biochemical assays to study enzyme interactions or cellular mechanisms.
Interaction studies are crucial for understanding how 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine interacts with biological targets:
- Binding affinity assessments: These studies help determine how effectively the compound binds to specific proteins or enzymes.
- Mechanistic studies: Understanding the mechanism of action can provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.
Several compounds share structural features with 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, allowing for comparative analysis:
The uniqueness of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine lies in its specific combination of methoxy and nitro groups, which may enhance its biological activity compared to similar compounds. This highlights the importance of structural variations in influencing pharmacological properties.








